N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide
Description
N-Cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide is a quinoline-based carboxamide derivative characterized by a cyclohexylamine substituent and five methyl groups at positions 2, 2, 4, 6, and 8 of the quinoline core. The compound’s molecular weight (unreported in evidence) can be inferred to approximate 340–360 g/mol based on its analogs, such as N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide (MW: 324.47 g/mol) .
Properties
Molecular Formula |
C21H30N2O |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide |
InChI |
InChI=1S/C21H30N2O/c1-14-11-15(2)19-18(12-14)16(3)13-21(4,5)23(19)20(24)22-17-9-7-6-8-10-17/h11-13,17H,6-10H2,1-5H3,(H,22,24) |
InChI Key |
ITAHPHXJLRVPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(N2C(=O)NC3CCCCC3)(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Cyclohexylation: The attachment of the cyclohexyl group to the carboxamide functionality can be done through nucleophilic substitution reactions using cyclohexylamine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of advanced materials with specific properties.
Industrial Chemistry: Use as an intermediate in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The quinoline carboxamide family features variations in methyl group positions, substituents on the cyclohexyl ring, and additional functional groups. Key analogs and their properties are summarized below:
Key Observations :
- Methyl Group Positioning: Minor changes in methyl group placement (e.g., 4,6,8 vs. For example, the 4,7-tetramethyl analog lacks the 6-methyl group present in the target compound, which could reduce hydrophobicity.
- Substituent Diversity : The addition of electron-withdrawing groups (e.g., 4-chloro-3-nitrophenyl in ) or aromatic systems (e.g., furyl in ) enhances molecular polarity and may improve solubility or target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
